molecular formula C6H10O B096807 2,4-Hexadien-1-OL CAS No. 17102-64-6

2,4-Hexadien-1-OL

Cat. No. B096807
CAS RN: 17102-64-6
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-MQQKCMAXSA-N
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Description

2,4-Hexadien-1-ol is an organic compound that serves as a substrate in various chemical reactions. It is characterized by the presence of a hydroxyl group (-OH) and two double bonds within a six-carbon chain. This structure makes it a versatile reactant in organic synthesis, particularly in reactions that form complex molecules from simpler ones.

Synthesis Analysis

The synthesis of substituted hexadienols, such as 2,4-hexadien-1-ol, can be achieved through methods like the [2,3]-Wittig rearrangement of unsymmetrical bis-allyl ethers and reactions of alkenyl-chloromethyloxiranes with magnesium in tetrahydrofuran (THF) . These methods provide a pathway to create various hexadienol derivatives, which can then be further modified or used in subsequent reactions.

Molecular Structure Analysis

The molecular structure of 2,4-hexadien-1-ol is significant due to the presence of multiple reactive sites, including the hydroxyl group and the double bonds. The arrangement of these functional groups allows for a range of chemical transformations. For instance, the Diels-Alder reaction with maleic anhydride demonstrates the reactivity of the double bonds, leading to the formation of new stereocenters and a bicyclic anhydride that can further react to form a lactone .

Chemical Reactions Analysis

2,4-Hexadien-1-ol undergoes various chemical reactions, exploiting its double bonds and hydroxyl group. The Diels-Alder reaction with maleic anhydride is a prime example, where the compound acts as a diene to form a complex product that contains four new stereocenters. This reaction is not only a demonstration of the compound's reactivity but also serves as an educational tool in undergraduate organic chemistry laboratories . Additionally, substituted hexadienols can be oxidized using different oxidants to yield carbonyl compounds or to regioselectively convert internal double bonds into epoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-hexadien-1-ol derivatives can be inferred from their reactions and the resulting products. For example, the oxidation reactions indicate that the compound is susceptible to transformations under oxidative conditions, leading to various functionalized products . The Diels-Alder reaction product's ability to crystallize upon cooling suggests a certain level of stability and purity that can be achieved with careful synthesis . Moreover, the detailed analysis of the NMR spectrum for the Diels-Alder product provides insights into the compound's structural complexity and the clean separation of signals, which is indicative of the distinct chemical environments within the molecule .

Scientific Research Applications

Undergraduate Organic Chemistry Laboratory Course

  • Application : 2,4-hexadien-1-ol is used in the undergraduate organic chemistry laboratory to demonstrate two important organic reactions: the Diels-Alder reaction with maleic anhydride and the subsequent intramolecular cleavage of the resulting bicyclic anhydride. This exercise showcases the formation of a lactone and the crystallization of the product containing four new stereocenters (McDaniel & Weekly, 1997).

Gas Phase Racemization and Isomerization

  • Application : 2,4-hexadien-1-ol has been studied in the gas phase for its role in the acid-catalyzed racemization and regioisomerization. This research offers insights into the behavior of chiral ions and their reactions in gaseous environments (Troiani et al., 1997).

Catalytic Dehydration

  • Application : 2,4-hexadien-1-ol is a key intermediate in the vapor-phase catalytic dehydration of 4-hexene-1,3-diol, leading to the production of various hydrocarbons such as hexatriene and methylcyclopentadienes. This process demonstrates the influence of catalysts on reaction direction (Safarov et al., 1982).

Anionic Oxy-Cope Rearrangement

  • Application : The compound is involved in anionic oxy-Cope rearrangement when treated with phosphazene super-base, highlighting a metal-free base-induced rearrangement in organic chemistry (Mamdani & Hartley, 2000).

Photoinduced Hydrogenation

  • Application : The selectivity of 2,4-hexadien-1-ol's photoinduced hydrogenation catalyzed by chromium carbonyl complexes is significant, revealing insights into reaction mechanisms involving linear dienes (Platbrood & Wilputte-Steinert, 1974).

Carbon Accumulation Studies

  • Application : 2,4-hexadien-1-ol has been used to study the accumulation of carbon on Pt black, contributing to understanding the interaction of hydrocarbons with catalysts and the resultant effect on catalytic activity (Rodriguez et al., 2001).

Atmospheric Chemistry

  • Application : The interactions of E,E-2,4-hexadienal (a derivative of 2,4-hexadien-1-ol) with atmospheric radicals and Cl atoms have been studied, providing valuable information about atmospheric reactions and pollutant behavior (Colmenar et al., 2014).

Diels-Alder Reaction Studies

  • Application : The compound has been used in studies exploring the regioselectivity and selectivity of the Diels-Alder reaction, contributing to our understanding of reaction mechanisms in organic synthesis (Araya-Maturana et al., 1999).

Catalytic Hydrogenation

  • Application : 2,4-hexadien-1-ol has been involved in the study of catalytic hydrogenation processes, which are crucial in the production of various hydrocarbons (Schroeder & Wrighton, 1974).

Palladium-Mediated Cyclization

  • Application : Its use in palladium-mediated cyclization to produce cyclopentadienes demonstrates its role in facilitating complex organic transformations (Zair et al., 1991).

Vibrational Overtone Photochemistry

  • Application : 1,5-hexadien-3-ol, a related compound, has been studied for its unique reaction properties under vibrational overtone excitation, offering insights into photochemical processes (Schwebel et al., 1984).

Oxidation and Selectivity Control

  • Application : Studies on the oxidation of hexenols, including 2-hexen-1-ol and 1-hexen-3-ol, offer insights into controlling selectivity in molecules with multiple functional groups (Alshammari et al., 2013).

Triplet Potential Energy Surface

  • Application : The triplet potential energy surface of s-trans-2,4-hexadiene, a related compound, has been explored, contributing to our understanding of photoisomerization mechanisms (Saltiel et al., 2001).

Toxicology and Carcinogenicity Studies

  • Application : 2,4-Hexadienal, another derivative, has been studied for its toxicology and carcinogenicity, particularly in the context of forestomach tumors in rats and mice (Chan et al., 2003).

Rhodium-Catalyzed Synthesis

  • Application : The compound plays a role in the selective rhodium-catalyzed synthesis of trans-1,4-hexadiene, important in polymer production (Behr & Miao, 2005).

properties

IUPAC Name

(2E,4E)-hexa-2,4-dien-1-ol
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InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+
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InChI Key

MEIRRNXMZYDVDW-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O
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DSSTOX Substance ID

DTXSID3047631
Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma
Record name 2,4-Hexadien-1-ol
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Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,4-Hexadien-1-ol
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Vapor Pressure

0.02 [mmHg]
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Product Name

2,4-Hexadien-1-OL

CAS RN

17102-64-6, 111-28-4
Record name (2E,4E)-2,4-Hexadien-1-ol
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Record name Sorbic alcohol
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Record name 2,4-Hexadien-1-ol
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Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Record name Hexa-2,4-dien-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
519
Citations
BA Parsons, V Dragojlovic - Journal of Chemical Education, 2011 - ACS Publications
In a demonstration that involves a solvent-free Diels–Alder reaction of (2E,4E)-2,4-hexadien-1-ol and maleic anhydride, one can use relatively small quantities of reactants to illustrate …
Number of citations: 12 pubs.acs.org
KF McDaniel, RM Weekly - Journal of chemical education, 1997 - ACS Publications
The reaction of 2,4-hexadien-1-ol with maleic anhydride provides an excellent exercise for undergraduate laboratory courses. In addition to the expected Diels-Alder reaction, which …
Number of citations: 19 pubs.acs.org
R Araya-Maturana, BK Cassels, T Delgado-Castro… - Tetrahedron, 1999 - Elsevier
The Diels-Alder reactions of 8,8-dimethylnaphtalene-1,4,5(8H)-trione with 2,4-hexadien-1-ol and its O-acetyl derivative were investigated in different solvents. The regiochemistry of the …
Number of citations: 32 www.sciencedirect.com
A Dulio, C Fuganti, G Zucchi - Flavour and fragrance journal, 1999 - Wiley Online Library
Growing cultures of Colletotrichum gloeosporoides CBS 193.32 reductively transformed sorbic acid 10 and the structurally related isomeric mono‐unsaturated acids 11 and 12 into the …
Number of citations: 3 onlinelibrary.wiley.com
TH Jones, J Meinwald, K Hicks… - Proceedings of the …, 1977 - National Acad Sciences
Analyses of the chief volatile constituents of the defensive secretions of three oplionids were carried out. Leiobunum nigripalpi produces three closely related C7 compounds: E-4-methyl…
Number of citations: 46 www.pnas.org
A Furuhata, K Onishi, A Fujita… - Agricultural and Biological …, 1982 - jstage.jst.go.jp
(Z)-3-Hexen-l-ol (1) is a key component in its characteristic odor of tea leaves and cis-jasmone (2) is known as a key substance in its pleasant odor of jasmine oil. Both compounds, …
Number of citations: 10 www.jstage.jst.go.jp
M Yoshida, Y Ohsawa, M Ihara - Tetrahedron, 2006 - Elsevier
Cyclic carbonates substituted with 1,3-butadienyl moiety were synthesized by a palladium-catalyzed reaction of dienylic carbonates including a carbon dioxide elimination–fixation …
Number of citations: 22 www.sciencedirect.com
H Jaleel, A Mansha, M Usman, Y Shah, S Asim… - Computational and …, 2023 - Elsevier
Diels Alder reactions are the best method for synthesis of various important molecules. In this work mechanism between maleic anhydride and 2,4-hexadiene-1-ol has been explained …
Number of citations: 2 www.sciencedirect.com
EA Crowell, JF Guymon - American Journal of Enology and …, 1975 - Am Soc Enol Viticulture
Compounds derived from added sorbic acid and isolated by GC from a red table wine spoiled by lactic bacteria after bottling include ethyl sorbate, 2,4-hexadien-1-ol, l-ethoxyhexa-2,4-…
Number of citations: 96 www.ajevonline.org
HG Davis, GW Eddy, TP McGovern… - Journal of medical …, 1967 - academic.oup.com
When 147 synthetic organic compounds were field-tested as attractants for yellow jackets (Vespula spp.), 47 caught one or more specimens. The results obtained with these 47 …
Number of citations: 44 academic.oup.com

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